molecular formula C16H11F3O B15211272 2-(4-Methylphenyl)-3-(trifluoromethyl)-1-benzofuran CAS No. 821769-95-3

2-(4-Methylphenyl)-3-(trifluoromethyl)-1-benzofuran

Katalognummer: B15211272
CAS-Nummer: 821769-95-3
Molekulargewicht: 276.25 g/mol
InChI-Schlüssel: WZHGGIVLDOAJCF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(p-Tolyl)-3-(trifluoromethyl)benzofuran is an organic compound that features a benzofuran core substituted with a p-tolyl group and a trifluoromethyl group. The presence of these substituents imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(p-Tolyl)-3-(trifluoromethyl)benzofuran typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenols and carbonyl compounds under acidic or basic conditions.

    Introduction of the p-Tolyl Group: The p-tolyl group can be introduced via Friedel-Crafts alkylation, where toluene is reacted with a benzofuran derivative in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through radical trifluoromethylation reactions.

Industrial Production Methods

Industrial production of 2-(p-Tolyl)-3-(trifluoromethyl)benzofuran may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced catalytic systems may be employed to enhance the efficiency and yield of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

2-(p-Tolyl)-3-(trifluoromethyl)benzofuran can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrogenated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the benzofuran core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols can be used under appropriate conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydrogenated derivatives.

    Substitution: Substituted benzofuran derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

2-(p-Tolyl)-3-(trifluoromethyl)benzofuran has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-(p-Tolyl)-3-(trifluoromethyl)benzofuran involves its interaction with molecular targets and pathways in biological systems. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The p-tolyl group can facilitate binding to specific receptors or enzymes, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(p-Tolyl)benzofuran: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    3-(Trifluoromethyl)benzofuran: Lacks the p-tolyl group, leading to variations in reactivity and applications.

    2-(p-Tolyl)-3-methylbenzofuran:

Uniqueness

2-(p-Tolyl)-3-(trifluoromethyl)benzofuran is unique due to the presence of both the p-tolyl and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, making it valuable in various research and industrial applications .

Eigenschaften

CAS-Nummer

821769-95-3

Molekularformel

C16H11F3O

Molekulargewicht

276.25 g/mol

IUPAC-Name

2-(4-methylphenyl)-3-(trifluoromethyl)-1-benzofuran

InChI

InChI=1S/C16H11F3O/c1-10-6-8-11(9-7-10)15-14(16(17,18)19)12-4-2-3-5-13(12)20-15/h2-9H,1H3

InChI-Schlüssel

WZHGGIVLDOAJCF-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3O2)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.